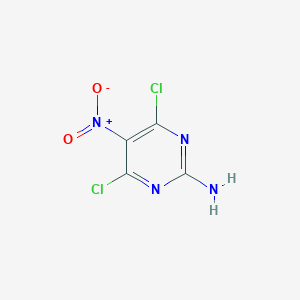

4,6-Dichloro-5-nitropyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-nitropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N4O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOZJDBYVRMAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloro 5 Nitropyrimidin 2 Amine

Direct Synthetic Approaches to 4,6-Dichloro-5-nitropyrimidin-2-amine

Direct approaches typically commence with a pyrimidine (B1678525) ring already bearing the 2-amino group, followed by the sequential introduction of the nitro and chloro functionalities. The order of these steps is critical to achieving the desired product efficiently.

The most common and logical pathway to this compound begins with the precursor 2-amino-4,6-dihydroxypyrimidine (B16511). This starting material is first subjected to nitration, followed by a chlorination step.

Nitration: The 2-amino-4,6-dihydroxypyrimidine is treated with a nitrating agent to install the nitro group at the electron-rich 5-position. A mixture of fuming nitric acid and sulfuric acid is typically employed for this purpose, yielding 2-amino-4,6-dihydroxy-5-nitropyrimidine. chemicalbook.com

Chlorination: The subsequent step is the conversion of the two hydroxyl groups at positions 4 and 6 into chloro groups. This transformation is conventionally achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govresearchgate.net Often, a tertiary amine base like N,N-dimethylaniline or pyridine is added to catalyze the reaction and neutralize the HCl byproduct. oregonstate.edugoogle.com

| Step | Starting Material | Reagents | Product |

| 1. Cyclization | Diethyl Malonate + Guanidine (B92328) | Sodium Ethoxide | 2-Amino-4,6-dihydroxypyrimidine |

| 2. Nitration | 2-Amino-4,6-dihydroxypyrimidine | Fuming HNO₃, H₂SO₄ | 2-Amino-4,6-dihydroxy-5-nitropyrimidine |

| 3. Chlorination | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | POCl₃, Tertiary Amine | This compound |

While the 2-amino group is typically incorporated from the start of the synthesis via the cyclization of guanidine with a malonate derivative, its presence poses significant challenges during subsequent chemical transformations, particularly the chlorination step.

Low Yields and Difficult Isolation: Classical chlorination procedures involving refluxing in excess POCl₃ have proven unsuitable for many 2-aminopyrimidine (B69317) derivatives. Such methods often result in complex reaction mixtures, difficult product isolation, and very low yields, sometimes not exceeding 30%. nih.gov

Amino Group Protection: To circumvent these issues, a common strategy involves the temporary protection of the 2-amino group. One effective method is the use of a Vilsmeier-Haack-Arnold reagent (formed from POCl₃ and a formamide (B127407) like DMF), which converts the primary amine into a more stable {[(dimethylamino)methylene]amino} derivative. This protecting group is stable under the chlorination conditions and can be readily removed afterward by acid hydrolysis to regenerate the 2-amino functionality. nih.gov

Displacement of the Nitro Group: A significant challenge specific to the synthesis of the title compound is the potential for an unusual aromatic substitution reaction where the nitro group at the 5-position is displaced by a chloride ion during the high-temperature reaction with POCl₃. This side reaction leads to the formation of 2-amino-4,5,6-trichloropyrimidine, a significant impurity that can be difficult to separate from the desired product. researchgate.net

To address the challenges of yield and purity, considerable effort has been directed toward optimizing the reaction conditions for the chlorination of 2-amino-4,6-dihydroxypyrimidines.

Temperature Control: It has been found that running the chlorination at lower temperatures (e.g., 40°C to 90°C) rather than at full reflux (around 107°C) can significantly reduce the formation of by-products. google.com

Stoichiometry of Reagents: Using a large excess of POCl₃ is often unnecessary and wasteful. Optimized procedures utilize a much lower molar ratio of POCl₃ to the dihydroxypyrimidine substrate, typically in the range of 2.8:1 to 5:1. google.com Similarly, the amount of tertiary amine base is carefully controlled, with a molar ratio of approximately 1.7:1 to 2.5:1 relative to the substrate providing the best results. google.com

Solvent-Free Conditions: An advanced and environmentally conscious optimization involves performing the chlorination under solvent-free conditions. One such protocol involves heating the substrate with an equimolar amount of POCl₃ and one equivalent of pyridine as a base in a sealed reactor at high temperatures (140–160°C) for a short duration. This method has been shown to be highly efficient, suitable for large-scale preparations, and applicable to a wide range of hydroxylated nitrogen-containing heterocycles. nih.govresearchgate.net

The table below summarizes key parameters in optimized chlorination reactions.

| Parameter | Conventional Method | Optimized Method | Rationale |

| Temperature | Reflux (~107°C) | 55-68°C | Reduces by-product formation |

| POCl₃ Ratio | Large Excess | 2.8:1 to 5:1 (to substrate) | Improves atom economy, reduces waste |

| Amine Base Ratio | Variable | 1.7:1 to 2.5:1 (to substrate) | Precise control of acid scavenging |

| Solvent | Excess POCl₃ as solvent | Solvent-free (sealed reactor) | Increases efficiency, reduces volume |

Synthetic Strategies for Analogous 2-Substituted-4,6-Dihalopyrimidines

The synthetic principles for this compound are part of a broader class of reactions used to prepare analogous 2-substituted-4,6-dihalopyrimidines. These foundational strategies provide a versatile platform for creating a wide array of pyrimidine derivatives.

One of the most fundamental and widely used strategies for constructing the pyrimidine ring is the condensation of a β-dicarbonyl compound with a molecule containing an N-C-N fragment. Diethyl malonate is a classic and readily available β-dicarbonyl starting material for this purpose. nih.gov

The synthesis of a 2-amino-4,6-dihydroxypyrimidine core from diethyl malonate and guanidine is a well-established procedure. nih.govgoogle.com This multi-step process typically involves:

Preparation of a strong base, sodium ethoxide, by reacting sodium metal with absolute ethanol.

A cyclocondensation reaction between diethyl malonate and a guanidinium salt (e.g., guanidine nitrate or hydrochloride) in the presence of the sodium ethoxide base. google.comkyushu-u.ac.jp The reaction is usually heated under reflux to drive it to completion.

Acidification of the reaction mixture after cooling, which causes the 2-amino-4,6-dihydroxypyrimidine product to precipitate from the solution.

This dihydroxy intermediate is the common precursor that can then be subjected to further functionalization, such as nitration and halogenation, to yield a variety of substituted dihalopyrimidines. nih.govgoogle.com

The key transformations in building dihalopyrimidines from acyclic precursors are cyclization and halogenation.

Cyclization: The formation of the pyrimidine ring from diethyl malonate and guanidine is a classic example of a cyclocondensation reaction. nih.gov The reaction is base-catalyzed, with the ethoxide deprotonating the active methylene group of diethyl malonate, which then attacks the carbon of the guanidine. Subsequent intramolecular condensation and elimination of two molecules of ethanol result in the formation of the stable, aromatic pyrimidine ring. This method is robust and can be adapted for various substituted malonic esters to introduce functionality at the 5-position of the pyrimidine ring. nih.gov

Halogenation: The conversion of the stable 4,6-dihydroxy (or keto tautomer) groups to reactive chloro groups is a critical step that activates the pyrimidine ring for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. nih.govresearchgate.net The mechanism involves the initial reaction of the hydroxyl groups with POCl₃ to form phosphate ester intermediates. nih.gov In the presence of a tertiary amine catalyst, these intermediates are then converted to the corresponding chloro derivatives with the elimination of phosphate byproducts. This procedure is a standard and effective method for producing 4,6-dichloropyrimidines from their dihydroxy counterparts. google.comnih.gov

Introduction of Various Substituents at the C2 Position (e.g., alkylthio, dialkylamino)

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and selective introduction of various functional groups. However, this section focuses on derivatization involving the C2 position, often by starting with a precursor that can be modified or by displacing other leaving groups at C2.

Alkylthio Substituents: The introduction of an alkylthio group at the C2 position is a common strategy to create versatile intermediates. This is typically achieved by starting with a 2-thiopyrimidine precursor, which can be synthesized through the cyclization of thiourea (B124793) with a suitable three-carbon component. The resulting 2-mercaptopyrimidine can then be S-alkylated. For instance, the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine involves a multi-step process starting from diethyl malonate, which undergoes nitration, cyclization with thiourea, methylation with dimethyl sulfate, and finally chlorination with phosphorus oxychloride to yield the target compound acs.org. The alkylthio group itself can act as a leaving group under certain conditions, allowing for further functionalization. The thioether moiety can also be oxidized to sulfoxides and sulfones, which are excellent leaving groups for subsequent nucleophilic substitutions.

Dialkylamino Substituents: The introduction of dialkylamino groups is generally accomplished via nucleophilic substitution of a leaving group, such as a halogen, at the target position. In the context of 4,6-dichloro-5-nitropyrimidine (B16160) derivatives, amines can readily displace the chlorine atoms. While the C4 and C6 positions are more activated by the adjacent nitro group, reactions can be directed to other positions based on the substrate and reaction conditions. For example, in related systems like 4,6-dichloro-2-methyl-5-nitropyrimidine, unsymmetrical 4,6-diamino adducts can be formed by treating the dichloride with one amine under mild conditions, followed by a second amine under more vigorous conditions tandfonline.com. This demonstrates the principle of sequential substitution that can be applied to introduce different amino groups. A study on 6-alkoxy-4-chloro-5-nitropyrimidines showed an unexpected reaction where primary amines displaced not only the chlorine atom but also the alkoxy group, leading to symmetrically disubstituted dialkylamino-5-nitropyrimidines under mild conditions dntb.gov.ua.

| Starting Material | Reagent | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| 4,6-dichloro-2-methyl-5-nitropyrimidine | Primary Amine (1.2-1.7 equiv.) | C4 or C6 | Monoamine/monochloride pyrimidine | tandfonline.com |

| Monoamine/monochloride intermediate | Second, different Primary Amine | C6 or C4 | Unsymmetrical 4,6-diamino pyrimidine | tandfonline.com |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amine | C4 and C6 | Symmetric 4,6-dialkylamino pyrimidine | dntb.gov.ua |

Advanced Synthetic Techniques Applicable to Pyrimidine Systems

Modern synthetic chemistry offers a range of powerful techniques to construct and modify heterocyclic scaffolds like pyrimidine, enabling more efficient and complex syntheses.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable for forming carbon-nitrogen (C-N) bonds. nih.govbeilstein-archives.orgresearchgate.net This methodology is highly effective for coupling amines with aryl or heteroaryl halides and pseudohalides, offering a significant advantage over traditional methods that often require harsh conditions.

The application of this chemistry to pyrimidine systems allows for the precise introduction of a wide array of nitrogen nucleophiles. The reaction typically involves a palladium(0) catalyst, a phosphine-based ligand, and a base. The choice of ligand is crucial for the reaction's success and can influence its scope and efficiency. Ligands such as RuPhos and BrettPhos have been successfully used for the C-N cross-coupling of unprotected 3-halo-2-aminopyridines, a related nitrogen-containing heterocycle, with various primary and secondary amines. The challenge in applying this method to substrates like this compound lies in potential catalyst inhibition by the multiple nitrogen atoms of the pyrimidine ring and managing the reactivity of the two chloro-substituents. Despite these challenges, palladium-catalyzed methods provide a powerful tool for creating diverse libraries of aminated pyrimidines under relatively mild conditions.

| Component | Function | Examples |

|---|---|---|

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, facilitates reaction steps | RuPhos, BrettPhos, Xantphos, Biarylphosphines |

| Base | Activates the amine nucleophile | NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS |

| Substrates | Coupling partners | Aryl/Heteroaryl Halide + Primary/Secondary Amine |

Solid-phase synthesis is a technique where molecules are built step-by-step on a solid, insoluble polymer support. This approach simplifies purification, as excess reagents and by-products are washed away after each step, and allows for the use of excess reagents to drive reactions to completion. It is particularly well-suited for the preparation of compound libraries.

The pyrimidine scaffold is amenable to solid-phase synthesis. Specifically, 4,6-dichloro-5-nitropyrimidine has been used as a starting material in the solid-phase synthesis of purines. In this process, the pyrimidine is first attached to a resin, such as a Rink amide resin. The linkage is typically formed by the displacement of one of the highly reactive chlorine atoms by a nucleophilic group on the resin. The second chlorine atom can then be displaced by an amine or other nucleophile. Subsequent chemical transformations, such as the reduction of the nitro group, can be performed on the resin-bound intermediate. The final product is then cleaved from the solid support using an acid, such as trifluoroacetic acid (TFA). This methodology provides an efficient route to systematically create a variety of substituted pyrimidine derivatives.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient technique in organic synthesis. Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extreme temperatures and pressures.

In the context of pyrimidine synthesis, ultrasound has been shown to accelerate reactions, increase yields, and reduce reaction times compared to conventional heating methods. This technique has been applied to various classical reactions used to construct or derivatize the pyrimidine core, including multicomponent reactions and cyclocondensations. For example, the synthesis of certain pyrimidine derivatives using sonication was found to be superior to traditional thermal methods, offering simplicity of operation and higher yields in a fraction of the time. The use of ultrasound can promote reactions by enhancing mass transfer and activating the reacting species, making it a valuable tool for the efficient assembly of pyrimidine scaffolds.

Reactivity and Mechanistic Investigations of 4,6 Dichloro 5 Nitropyrimidin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of pyrimidine (B1678525) chemistry, and 4,6-dichloro-5-nitropyrimidin-2-amine is a prime substrate for such transformations. The electron-deficient nature of the pyrimidine ring, exacerbated by the nitro group, facilitates the attack of nucleophiles, leading to the displacement of the chloro substituents.

Regioselectivity of Chlorine Displacement at C4 and C6 Positions

The two chlorine atoms at the C4 and C6 positions of this compound are chemically equivalent due to the molecule's symmetry. Consequently, in monosubstitution reactions, the initial nucleophilic attack can occur at either position with equal probability, leading to a single product.

However, the introduction of a substituent at one of these positions breaks the symmetry of the molecule, rendering the remaining chlorine atom electronically and sterically distinct. This can influence the regioselectivity of a subsequent substitution reaction. For instance, in the stepwise reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with amines, the first substitution occurs readily, but the introduction of the second amino group often requires more forcing conditions. chemrxiv.org

Studies on related 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position have shown a general preference for nucleophilic attack at the C4 position. nih.gov This preference is attributed to the greater activation of the C4 position by the adjacent C5 substituent.

Influence of the 2-Amino and 5-Nitro Groups on SNAr Reactivity

The 2-amino and 5-nitro groups play a crucial role in modulating the reactivity of the pyrimidine ring towards SNAr reactions.

The 5-Nitro Group: As a potent electron-withdrawing group, the nitro group at the C5 position significantly activates the C4 and C6 positions towards nucleophilic attack. It achieves this by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through resonance. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. The synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine itself is a testament to the activating nature of the nitro group, although its direct synthesis can sometimes lead to unexpected products like 2-amino-4,5,6-trichloropyrimidine through an unusual substitution of the nitro group. researchgate.net

Reactivity with Diverse Nucleophiles (e.g., amines, alkoxides, carbon nucleophiles)

This compound reacts with a wide array of nucleophiles, leading to a diverse range of substituted pyrimidine derivatives.

Amines: The reaction with primary and secondary amines is one of the most common transformations of this compound. These reactions typically proceed under mild conditions, often in the presence of a base like triethylamine (B128534) to neutralize the HCl formed. researchgate.net The reaction of 4,6-dichloro-5-nitropyrimidine with alkylamines can lead to disubstitution, even under mild conditions, which can be surprising given that similar reactions with 4,6-dichloropyrimidine (B16783) require stronger conditions. chemrxiv.org

Alkoxides: Alkoxides, being strong nucleophiles, readily displace the chlorine atoms to form alkoxy pyrimidines. Interestingly, in systems like 6-alkoxy-4-chloro-5-nitropyrimidines, the alkoxy group can be displaced by amines, suggesting that the leaving group ability is context-dependent. chemrxiv.orgchemrxiv.org

Carbon Nucleophiles: The compound also reacts with carbon nucleophiles. For example, its reaction with 1-phenyl-3-methylpyrazol-5-one has been reported to yield 4,6-dipyrazolyl derivatives. researchgate.net Similarly, reactions with other C-nucleophiles like 2-methylindole (B41428) and 1,3-dimethylbarbituric acid have led to the formation of di- and tri-indolylmethanes and other complex structures. researchgate.net

The table below summarizes the reactivity of this compound and its derivatives with various nucleophiles.

| Nucleophile | Product Type | Reference |

| Primary Amines | Mono- and di-aminated pyrimidines | chemrxiv.orgresearchgate.net |

| Secondary Amines | Mono- and di-aminated pyrimidines | researchgate.net |

| Alkoxides | Alkoxy-substituted pyrimidines | chemrxiv.orgchemrxiv.org |

| Carbon Nucleophiles (e.g., pyrazolones, indoles) | C-substituted pyrimidines, di- and tri-heterylmethanes | researchgate.net |

Computational and Experimental Mechanistic Studies of SNAr Processes

Mechanistic studies, both experimental and computational, have provided deep insights into the SNAr reactions of nitropyrimidines.

The classical SNAr mechanism proceeds through a two-step process involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov While these intermediates are often transient, their existence and role in the reaction pathway have been a subject of intense study.

Computational studies on related systems, such as the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with amines, have successfully modeled the geometries of Meisenheimer complexes and the transition states leading to their formation and collapse. chemrxiv.org These calculations help in understanding the energy barriers associated with each step of the reaction. chemrxiv.org However, there is growing evidence suggesting that not all SNAr reactions proceed through a distinct Meisenheimer intermediate. Some reactions may follow a concerted pathway where bond formation and bond breaking occur simultaneously. nih.gov The nature of the mechanism, whether stepwise or concerted, is thought to depend on the specific reactants and reaction conditions. nih.gov

Recent computational investigations have highlighted the potential importance of pre-reactive molecular complexes in SNAr reactions. chemrxiv.org These are complexes formed between the reactant molecules before the transition state is reached. The formation of such a complex can properly orient the reactants, facilitating the subsequent nucleophilic attack. chemrxiv.org

The table below presents calculated free energy barriers for related SNAr reactions, illustrating the energy differences between various reaction pathways.

| Reaction Step | Transition State | Calculated Free Energy Barrier (ΔG‡) (kcal/mol) | Reference |

| 6-alkoxy-4-chloro-5-nitropyrimidine to 6-alkoxy-4-alkylamine-5-nitropyrimidine | TS23 | 13.13 | chemrxiv.org |

| 6-alkoxy-4-alkylamine-5-nitropyrimidine to 4,6-dialkylamine-5-nitropyrimidine | TS35 | 17.41 | chemrxiv.org |

| 4,6-dichloro-5-nitropyrimidine to 4-alkylamine-6-chloro-5-nitropyrimidine | TS16 | 11.36 | chemrxiv.org |

| 4-alkylamine-6-chloro-5-nitropyrimidine to 4,6-dialkylamine-5-nitropyrimidine | TS65 | 12.50 | chemrxiv.org |

Reduction Chemistry of the 5-Nitro Group

The nitro group at the C5 position of the pyrimidine ring is a key functional group that significantly influences the molecule's reactivity. Its reduction opens up pathways to a variety of heterocyclic systems, particularly purine (B94841) analogs.

Selective Reduction to 5-Amino Derivatives

The selective reduction of the 5-nitro group in this compound to its corresponding 5-amino derivative, 4,6-dichloro-pyrimidine-2,5-diamine, is a crucial transformation in synthetic chemistry. This diamine serves as a versatile intermediate for the synthesis of various biologically active compounds.

The process involves the careful choice of reducing agents and conditions to avoid the reduction or substitution of the chlorine atoms on the pyrimidine ring. Condensation of 4-chloro-5-nitropyrimidines with α-amino-acid esters readily yields 5-nitro-4-pyrimidylaminoacetic acid esters. The subsequent reduction of these compounds leads to the formation of the corresponding 5-amino compounds, providing an unambiguous route to complex heterocyclic structures. researchgate.net

The resulting 2,5-diamino-4,6-dichloropyrimidine (B1296591) is a valuable precursor. For instance, it can be reacted with formic acid and acetic anhydride (B1165640) to produce N,N'-(4,6-dichloro-2,5-pyrimidinediyl)bis-formamide, a key step in the synthesis of certain medicinal compounds. google.com The hydrolysis of related formamide (B127407) or methyleneamino derivatives can also yield 4,6-dichloro-pyrimidine-2,5-diamine. google.com This hydrolysis is efficiently carried out at a pH of 1-2, although care must be taken to prevent the hydrolysis of the product to hydroxypyrimidines by extracting it into a non-miscible organic layer as it forms. google.com

| Precursor | Reagents/Conditions | Product | Reference |

| This compound | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 4,6-Dichloro-pyrimidine-2,5-diamine | researchgate.net |

| 4-Chloro-5-nitropyrimidylaminoacetic acid esters | Reduction (e.g., Iron-acetic acid) | 5-Amino-4-pyrimidylaminoacetic acid esters | researchgate.net |

| 4,6-Dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine | 95% ethanol, 6N aqueous HCl, 55°C | 4,6-Dichloro-pyrimidine-2,5-diamine | google.com |

This table summarizes methods for the selective formation of 5-amino pyrimidine derivatives.

Methodologies for Catalytic Hydrogenation (e.g., Palladium-based catalysts)

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. Palladium-based catalysts, particularly palladium on carbon (Pd/C), are frequently used for the selective reduction of the 5-nitro group on the pyrimidine ring due to their high activity and selectivity. researchgate.net

Transfer hydrogenation offers a milder and often safer alternative to using gaseous hydrogen. nih.gov This technique utilizes hydrogen donor molecules like formic acid or isopropanol (B130326) in the presence of a catalyst. nih.gov Recent research has focused on developing highly efficient, atomically dispersed palladium catalysts. nih.gov For example, single palladium atoms stabilized on a nanodiamond-graphene hybrid support have shown excellent activity and selectivity in the transfer hydrogenation of nitriles, a process mechanistically related to nitro reduction. nih.gov The structure of the palladium catalyst, whether single atoms or clusters, can significantly influence the reaction pathway and product selectivity. nih.gov

The choice of catalyst support can also direct the outcome of the hydrogenation. For instance, in the hydrogenation of benzophenone, a palladium catalyst on a Norit activated carbon support favored over-hydrogenation, while a bamboo-shaped carbon nanotube support was much more selective. researchgate.net While palladium is highly effective, it can be sensitive to poisoning by nitrogen-containing compounds, which can include the reactant itself or the resulting amine product. researchgate.net The order of poison sensitivity for precious metals in the hydrogenation of N-heterocycles has been observed as Pd > Ru >> Rh. researchgate.net

| Catalyst System | Hydrogen Source | Key Features | Reference |

| Palladium on Carbon (Pd/C) | H₂ gas | Standard, effective catalyst for nitro reduction. | researchgate.net |

| Pd-CuFe Nanoparticles | Formic Acid/Hydrazine (B178648) | Transfer hydrogenation catalyst with controllable selectivity. | nih.gov |

| Atomically Dispersed Pd on ND@G | Formic Acid | High efficiency; selectivity depends on Pd being single atoms vs. clusters. | nih.gov |

| Pd Nanoparticles on Resorcin acs.orgarene | H₂ gas | Highly dispersed nanoparticles with efficient catalytic performance. | rsc.org |

This table presents various palladium-based catalytic systems for hydrogenation reactions.

Impact of Reduction on Subsequent Cyclization and Ring Closure Reactions

The reduction of the 5-nitro group to a 5-amino group is a pivotal step that unlocks the potential for subsequent intramolecular or intermolecular cyclization reactions. The resulting 4,6-dichloro-pyrimidine-2,5-diamine is a classic precursor for the synthesis of purine ring systems.

Following the reduction of the nitro group, the newly formed 5-amino group, in conjunction with the existing 2-amino group, can react with various one-carbon synthons to close the imidazole (B134444) ring, forming the purine core. rsc.org For example, after reduction, the resulting diamine can be treated with orthoesters to yield 6,8,9-polysubstituted purines. rsc.org Similarly, the reduction of 5-nitro-4-pyrimidylaminoacetic acid esters creates a 5-amino intermediate that readily undergoes cyclization through the loss of an alcohol molecule, providing an unambiguous route to 7,8-dihydro-6-hydroxypteridines. researchgate.net

This strategy has been employed for the synthesis of a wide range of purine and pteridine (B1203161) analogs, including those related to biologically active molecules like adenine (B156593) and hypoxanthine. researchgate.net The presence of the two chlorine atoms at positions 4 and 6 of the pyrimidine ring allows for further functionalization through nucleophilic substitution reactions after the purine or pteridine core has been constructed.

Unusual and Anomalous Reaction Pathways

While the reactivity of this compound is often predictable, several studies have reported unusual and anomalous reaction pathways, highlighting the complex electronic nature of the substituted pyrimidine ring.

Unanticipated Aromatic Substitution of the Nitro Group

Contrary to its typical role as an activating group for nucleophilic substitution of adjacent halogens, the nitro group itself can sometimes be displaced. An unusual aromatic substitution of the nitro group by a chloride ion has been observed during the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine. researchgate.net When attempting to synthesize this target compound from 2-amino-4-hydroxy-5-nitropyrimidin-6-one, the reaction unexpectedly yielded 2-amino-4,5,6-trichloropyrimidine. researchgate.net This suggests that under certain conditions, the nitro group can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction.

The ability of a nitro group to be displaced is not unprecedented, particularly in highly electron-deficient aromatic systems. rsc.orgnih.gov The mechanism generally involves an addition-elimination pathway where a nucleophile attacks the carbon bearing the nitro group, forming a Meisenheimer-type intermediate. rsc.orgnih.gov The subsequent expulsion of the nitrite (B80452) ion (NO₂⁻) leads to the substitution product. While the nitro group is generally a poorer leaving group than halides, its departure can be facilitated in specific substrates or under particular reaction conditions. rsc.org

Observation of Unexpected Disubstitution Products

In the reactions of substituted 5-nitropyrimidines, the formation of unexpected disubstitution products has been documented. For example, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines was expected to yield the monosubstituted 6-alkoxy-4-alkylamine-5-nitropyrimidine. chemrxiv.org However, the reaction surprisingly produced symmetrical 4,6-dialkylamino-5-nitropyrimidines, where both the chlorine atom and the alkoxy group were displaced by the amine. rsc.orgchemrxiv.org This was unexpected because the disubstitution of two chlorine atoms in 4,6-dichloro-5-nitropyrimidine typically requires harsh conditions. rsc.org Computational studies suggest that a Meisenheimer complex may play a key role in facilitating this unusual disubstitution pathway. chemrxiv.org

Similarly, the reaction of 4,6-dichloro-5-nitropyrimidine with C-nucleophiles like 1-phenyl-3-methylpyrazol-5-one led to the formation of 4,6-dipyrazolyl derivatives, indicating displacement of both chlorine atoms. researchgate.net In another case, reacting 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with amines in the presence of sodium hydroxide (B78521) in alcohol led to unexpected products of amination and solvolysis, where an alkoxide from the solvent also displaced a chlorine atom. mdpi.com These results show that the interplay of nucleophile strength, solvent, and the electronic effects of the substituents on the pyrimidine ring can lead to complex and sometimes unanticipated reaction outcomes. mdpi.com

| Starting Pyrimidine | Reagent(s) | Expected Product | Observed Unexpected Product(s) | Reference |

| 2-Amino-4-hydroxy-5-nitropyrimidin-6-one | Chlorinating agent | 2-Amino-4,6-dichloro-5-nitropyrimidine | 2-Amino-4,5,6-trichloropyrimidine | researchgate.net |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary amine | 6-Alkoxy-4-alkylamine-5-nitropyrimidine | 4,6-Dialkylamino-5-nitropyrimidine | rsc.orgchemrxiv.org |

| 4,6-Dichloro-5-nitropyrimidine | 1-Phenyl-3-methylpyrazol-5-one | Monosubstituted product | 4,6-Dipyrazolyl-5-nitropyrimidine | researchgate.net |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline, NaOH, Ethanol | 2-Amino-4-(indolin-1-yl)-6-chloropyrimidine-5-carbaldehyde | 2-Amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | mdpi.com |

This table details instances of unexpected substitution products in reactions involving dichloronitropyrimidines.

Hydrazinolysis and Related Anomalous Reactions

The reaction of this compound with hydrazine and its derivatives is a critical transformation, often leading to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry. However, the high reactivity of the starting material, conferred by the presence of two chloro substituents and a strong electron-withdrawing nitro group, can also lead to unexpected or anomalous reaction pathways.

Hydrazinolysis for the Synthesis of Pyrazolo[3,4-d]pyrimidines

The reaction of this compound with hydrazine hydrate (B1144303) is a key step in the synthesis of various substituted pyrazolo[3,4-d]pyrimidines. This reaction typically proceeds via a nucleophilic substitution of the chlorine atoms by the hydrazine molecules, followed by an intramolecular cyclization.

A related precursor, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, undergoes reaction with hydrazine to yield pyrazolo[3,4-d]pyrimidines. researchgate.netresearchgate.net For instance, the mono-amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with various amines, followed by treatment with hydrazine, has been utilized to produce N4-substituted-4,6-diaminopyrazolo[3,4-d]pyrimidines. researchgate.net This reaction can be efficiently carried out under microwave irradiation in solvent-free conditions. researchgate.netresearchgate.net

The general reaction scheme involves the initial displacement of one of the chloro groups by hydrazine, followed by a cyclization involving the adjacent formyl or nitro group, and subsequent aromatization to give the pyrazolopyrimidine core. The presence of the amino group at the 2-position and the nitro group at the 5-position of the pyrimidine ring in this compound significantly influences the regioselectivity and the propensity for cyclization.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidines via Hydrazinolysis of a Related Dichloropyrimidine Derivative

| Starting Material | Reagents | Conditions | Product | Reference |

| N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes | Hydrazine | Microwave irradiation, solvent-free | N4-substituted-4,6-diaminopyrazolo[3,4-d]pyrimidines | researchgate.netresearchgate.net |

Anomalous Reactions

Several anomalous reactions have been reported for this compound and structurally related compounds, highlighting the complex reactivity of this class of molecules.

One of the most notable anomalous reactions occurs during the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine itself. When 2-amino-4-hydroxy-5-nitropyrimidin-6-one is treated with a chlorinating agent with the intent to replace the hydroxyl groups, an unusual aromatic substitution of the nitro group by a chloride ion can occur, leading to the formation of 2-amino-4,5,6-trichloropyrimidine instead of the desired product. researchgate.net

The reaction of related 5-nitropyrimidines with hydrazine derivatives has also been shown to yield unexpected products. For example, the reaction of 4-methoxy-5-nitropyrimidine (B8763125) with an excess of hydrazine hydrate at room temperature does not yield the expected 4-hydrazino-5-nitropyrimidine, but rather undergoes a ring transformation to produce 3-amino-4-nitropyrazole. rsc.org This suggests that the pyrimidine ring itself can be susceptible to nucleophilic attack and rearrangement under certain conditions.

Furthermore, studies on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines have revealed that instead of the expected mono-substitution product, a disubstituted dialkylamine pyrimidine is preferentially formed under mild conditions. chemrxiv.org This unexpected reactivity underscores the complex interplay of the substituents on the pyrimidine ring.

Table 2: Examples of Anomalous Reactions in Related Pyrimidine Systems

| Starting Material | Reagents | Conditions | Anomalous Product | Observation | Reference |

| 2-Amino-4-hydroxy-5-nitropyrimidin-6-one | Chlorinating agent | Synthesis attempt | 2-Amino-4,5,6-trichloropyrimidine | Substitution of the nitro group by chloride. | researchgate.net |

| 4-Methoxy-5-nitropyrimidine | Hydrazine hydrate | Excess reagent, 25°C | 3-Amino-4-nitropyrazole | Ring transformation from pyrimidine to pyrazole. | rsc.org |

| 6-Alkoxy-4-chloro-5-nitropyrimidines | Primary amines | Mild conditions | Disubstituted dialkylamine pyrimidine | Unexpected disubstitution instead of monosubstitution. | chemrxiv.org |

These findings indicate that while the hydrazinolysis of this compound can be a valuable synthetic route to pyrazolo[3,4-d]pyrimidines, careful control of reaction conditions is crucial to avoid the formation of anomalous products resulting from unexpected substitution patterns or ring transformations.

Derivatization and Synthetic Utility of 4,6 Dichloro 5 Nitropyrimidin 2 Amine As a Versatile Building Block

Construction of Polysubstituted 2-Aminopyrimidines for Structural Diversity

The inherent reactivity of 4,6-dichloro-5-nitropyrimidin-2-amine facilitates the straightforward synthesis of polysubstituted 2-aminopyrimidines. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents.

Research has demonstrated that the reaction of this compound with a diverse range of amines can lead to the formation of mono- and di-substituted pyrimidine (B1678525) derivatives. nih.gov For instance, solvent-free reaction conditions involving the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with different amines in the presence of triethylamine (B128534) have been employed to produce a library of 2-aminopyrimidine (B69317) derivatives in good to excellent yields. nih.gov This method provides a straightforward approach to generating structural diversity around the pyrimidine core.

The substitution pattern can often be controlled by the reaction conditions and the nature of the nucleophile. For example, in some cases, the chlorine at the C4 position is more reactive than the one at C6, allowing for selective monosubstitution. Subsequent reaction with a different nucleophile can then lead to the creation of unsymmetrically substituted 2-aminopyrimidines. This stepwise approach is crucial for building complex molecules with defined substitution patterns.

A study on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), a related derivative, highlighted that amination, solvolysis, and condensation processes can occur under mild conditions, influenced by the structural factors of the starting pyrimidine and the concentration of alkoxide ions. mdpi.com This demonstrates the tunability of the reaction pathways to achieve a variety of substituted pyrimidine products.

The following table showcases examples of polysubstituted 2-aminopyrimidines synthesized from this compound or its close derivatives:

| Starting Material | Reagent(s) | Product | Reference |

| 2-Amino-4,6-dichloropyrimidine | Various Amines, Triethylamine | 6-Chloro-4-(N-substituted)-2,4-pyrimidinediamines | nih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline, NaOH, Ethanol/Methanol | 2-Amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes | mdpi.com |

| 4,6-Dichloro-5-nitropyrimidine (B16160) | Amines, DIEA | Resin-bound nitro derivatives for solid-phase synthesis | nih.gov |

Applications in the Synthesis of Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry.

The synthesis of substituted purines and their aza-analogs, such as 8-azapurines, represents a significant application of this compound. The general strategy involves the sequential substitution of the two chlorine atoms, followed by the reduction of the nitro group to an amino group, which then undergoes cyclization to form the fused imidazole (B134444) or triazole ring.

For instance, a synthetic pathway to obtain 6,8,9-polysubstituted purines was designed starting from 4,6-dichloro-5-nitropyrimidine. chemrxiv.org Although an unexpected reaction was observed where an alkoxy group was preferentially displaced over a chlorine atom under mild conditions, this still highlights the utility of the scaffold in generating polysubstituted pyrimidines that can be precursors to purines. chemrxiv.org Another approach involves the solid-phase synthesis of 2,6,8,9-tetrasubstituted purine (B94841) libraries starting from 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, a closely related derivative. thieme-connect.de

The synthesis of 8-azapurine (B62227) derivatives has also been achieved. For example, N6 derivatives of 8-azapurine were synthesized from 4,6-dichloropyrimidine (B16783) derivatives through nucleophilic substitution, followed by diazotization to form the triazole ring. nih.gov This demonstrates the versatility of the dichloropyrimidine core in accessing different fused heterocyclic systems.

The pyrimidine core of this compound can be elaborated to form other bicyclic systems like thiazolo[5,4-d]pyrimidines. These compounds are of interest due to their biological activities. The synthesis often involves the introduction of a sulfur-containing functionality, which can then be cyclized to form the fused thiazole (B1198619) ring.

A general route to thiazolo[5,4-d]pyrimidines involves the reaction of a 4,5-diaminopyrimidine (B145471) derivative with a thiocarbonyl compound. Starting from this compound, the nitro group can be reduced to an amine, and one of the chlorine atoms can be substituted with a thiol or a group that can be converted to a thiol. This intermediate can then undergo cyclization. For example, the condensation of 4-chloro-5-nitropyrimidines with α-amino acid esters, followed by reduction, provides a route to 7,8-dihydro-6-hydroxypteridines, showcasing the formation of bicyclic systems. researchgate.net While not a direct synthesis of thiazolo[5,4-d]pyrimidines, it illustrates the principle of building fused rings from functionalized pyrimidines.

More specifically, the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives has been reported, highlighting the importance of this scaffold. nih.gov Although the specific starting material in this study was different, the general principles of constructing the fused ring system are applicable.

Pteridines, which consist of a fused pyrimidine and pyrazine (B50134) ring, and their aza-homologs are another class of important heterocycles accessible from this compound. The synthesis typically involves the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound or its equivalent.

A solid-phase synthetic approach has been employed to prepare variously substituted dihydropteridinones using 4,6-dichloro-5-nitropyrimidine as a versatile building block. nih.gov This method involves a sequence of nucleophilic substitutions on the dichloronitropyrimidine, followed by reduction of the nitro group and subsequent cyclization to form the pteridinone ring system. nih.gov This approach allows for the generation of a library of pteridinone analogues for structure-activity relationship studies. nih.gov

The general synthetic strategy involves:

Nucleophilic substitution of one chlorine atom with an amino acid derivative immobilized on a solid support.

Substitution of the second chlorine atom with various amines.

Reduction of the nitro group to an amine.

Cyclization to form the pteridine (B1203161) ring system.

This methodology has been successfully applied to synthesize dihydropteridinones and tetrahydropyrrolopteridinones. nih.gov

Development of Chemical Libraries and Scaffolds for Research Applications

The reactivity and versatility of this compound make it an excellent starting material for the development of chemical libraries. These libraries, containing a diverse set of related compounds, are invaluable tools in drug discovery and chemical biology for screening against various biological targets.

The ability to sequentially and selectively react the chlorine atoms of this compound with different amines is the cornerstone for creating amine-linked pyrimidine libraries. By employing a combinatorial approach, where a variety of amines are used in the substitution reactions, a large number of distinct compounds can be synthesized.

A study focused on the synthesis of 2-aminopyrimidine derivatives by reacting 2-amino-4,6-dichloropyrimidine with a wide range of amines demonstrates the feasibility of creating such libraries. nih.gov This approach allows for the introduction of diverse functional groups and structural motifs at the C4 and C6 positions of the pyrimidine ring.

Furthermore, solid-phase synthesis techniques have been utilized to generate libraries of fused heterocyclic compounds derived from 4,6-dichloro-5-nitropyrimidine. nih.gov This methodology is particularly well-suited for library production as it simplifies the purification process and allows for the parallel synthesis of multiple compounds. The development of a 7-arylthieno[3,2-d]pyrimidin-4-amine library, although starting from a different scaffold, showcases the power of solution-phase parallel synthesis in generating focused kinase libraries. acs.org This strategy, which relies on nucleophilic substitution and cross-coupling reactions, can be conceptually applied to the this compound scaffold to generate diverse chemical libraries for various research applications. acs.org

Intermediates for Synthetic Access to Specific Molecular Probes and Research Tools

The compound this compound serves as a crucial and versatile building block in synthetic organic chemistry, particularly for the development of targeted molecular probes and research tools. Its unique structure, featuring two reactive chlorine atoms at the C4 and C6 positions, an electron-withdrawing nitro group at C5, and an amino group at C2, allows for a series of selective and sequential modifications. This reactivity profile makes it an ideal starting material for creating libraries of compounds designed to interact with specific biological targets, thereby facilitating research in cellular biology, pharmacology, and molecular medicine.

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The presence of the adjacent, strongly deactivating nitro group further activates these positions, enabling reactions with a wide range of nucleophiles under relatively mild conditions. This allows for the systematic introduction of various functional groups, which is a key strategy in tuning the biological activity and specificity of the resulting molecules.

Probes for DNA Repair Protein Inactivation:

A significant application of this compound is as a precursor for the synthesis of inactivators of the human DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). researchgate.net MGMT plays a critical role in cancer therapy, as its activity can confer resistance to certain alkylating chemotherapeutic agents. researchgate.netnih.gov Therefore, molecules that can inactivate MGMT are valuable research tools for studying DNA repair mechanisms and for potentially enhancing the efficacy of cancer treatments. researchgate.net

The synthesis of these molecular probes involves the sequential substitution of the two chlorine atoms of the pyrimidine core. researchgate.net By reacting this compound with different amino and aryloxy derivatives, researchers have created series of 2-amino-6-aryloxy-5-nitropyrimidines bearing potential DNA minor groove-binding substituents at the C4 position. researchgate.net For instance, morpholino or aminodiaryl groups can be introduced at one chlorine position, while various benzyloxy or bromothenyloxy groups are substituted at the other. researchgate.net While the resulting compounds showed varied efficacy, derivatives containing a 4-bromothenyloxy group were generally more effective at inactivating MGMT than their benzyloxy counterparts. researchgate.net

Table 1: Examples of MGMT Inactivators Synthesized from this compound

| Starting Material | Reagents | Resulting Compound Class | Research Application |

| This compound | 1. Aryloxy derivatives2. Morpholino or aminodiaryl derivatives | 2-Amino-6-aryloxy-4-(substituted-amino)-5-nitropyrimidines | Probes for inactivating the DNA repair protein MGMT researchgate.net |

Inhibitors of Nitric Oxide Production:

The 2-amino-4,6-dichloropyrimidine scaffold, closely related to the title compound, is instrumental in developing molecular probes to study inflammatory processes. Specifically, derivatives of this scaffold have been synthesized and evaluated as inhibitors of immune-activated nitric oxide (NO) production. nih.gov Excessive NO production is implicated in various inflammatory diseases, making inhibitors valuable tools for research.

In these studies, various substituents are introduced at the C5 position of the 2-amino-4,6-dichloropyrimidine core. nih.gov A range of 5-alkyl and 5-aryl derivatives were synthesized and tested, revealing that the nature of the C5 substituent influences the inhibitory activity. nih.gov All tested 2-amino-4,6-dichloropyrimidine derivatives showed some level of inhibition of NO production. nih.gov Notably, 5-fluoro-2-amino-4,6-dichloropyrimidine emerged as a particularly potent inhibitor, with an IC50 value of 2 µM, highlighting the utility of this scaffold in creating specific research tools for immunology. nih.gov

Table 2: 5-Substituted 2-Amino-4,6-dichloropyrimidines as Nitric Oxide (NO) Production Inhibitors

| Compound Name | C5-Substituent | IC50 for NO Inhibition (µM) |

| 4,6-Dichloro-5-methylpyrimidin-2-amine | Methyl | 9-36 |

| 4,6-Dichloro-5-ethylpyrimidin-2-amine | Ethyl | 9-36 |

| 4,6-Dichloro-5-isopropylpyrimidin-2-amine | Isopropyl | 9-36 |

| 4,6-Dichloro-5-phenylpyrimidin-2-amine | Phenyl | 9-36 |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Fluoro | 2 |

Data sourced from a study on 5-substituted 2-amino-4,6-dichloropyrimidines. nih.gov

Precursors for Kinase Inhibitors:The aminopyrimidine core is a well-established scaffold for the development of kinase inhibitors, which are indispensable research tools for dissecting cellular signaling pathways and are a major class of therapeutic agents. nih.govnih.goved.ac.uk The synthetic accessibility and the ability to form key hydrogen bonds with the kinase hinge region make pyrimidine derivatives attractive starting points. nih.gov

While direct synthesis from this compound is one of many routes, the general strategy often involves the nucleophilic substitution of chloro- and nitro-substituted pyrimidines and pyridines. nih.govnih.gov For example, potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3) have been developed from dichloronitropyridine precursors, which share a similar reactivity pattern. nih.gov The chlorine atoms are sequentially replaced with various amines and aryl groups to build a molecule with high affinity and selectivity for the target kinase. nih.gov This demonstrates the broader utility of the dichloronitro-heterocycle framework, including the pyrimidine version, in accessing a diverse range of kinase inhibitors for biological research. nih.govscienceopen.com

Advanced Characterization and Computational Studies of 4,6 Dichloro 5 Nitropyrimidin 2 Amine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable tools for the unambiguous determination of the chemical structure of 4,6-dichloro-5-nitropyrimidin-2-amine and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) in Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For derivatives of this compound, ¹H-NMR and ¹³C-NMR are used to confirm the substitution patterns on the pyrimidine (B1678525) ring.

In the ¹H-NMR spectrum of a related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, the amino protons (NH₂) appear as a singlet at approximately 5.85 ppm. ichemical.com The protons of the propyl group exhibit characteristic signals: a triplet for the CH₂ group adjacent to the sulfur atom, a sextet for the central CH₂ group, and a triplet for the terminal CH₃ group. ichemical.com For pyrimidine-based chalcones derived from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), the α,β-vinyl protons show characteristic doublets with a coupling constant (J) of around 15 Hz, confirming the E configuration of the double bond. mdpi.com

¹³C-NMR provides information on the carbon framework of the molecule. For example, in N,N'-diethyl-5-nitropyrimidine-4,6-diamine, a derivative, the carbon signals appear at specific chemical shifts: 159.59, 157.16, 112.59, 36.38, and 14.43 ppm. chemrxiv.org These shifts correspond to the different carbon atoms within the molecule, allowing for a complete structural assignment.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Derivatives of Pyrimidine

| Compound/Derivative | Nucleus | Chemical Shift (δ) in ppm | Multiplicity/Coupling Constant (J) | Assignment | Reference |

| 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | ¹H | 5.85 | s | NH₂ | ichemical.com |

| ¹H | 2.97 | t, J=6.8 Hz | CH₂ | ichemical.com | |

| ¹H | 1.63 | sex, J=6.8, 7.6 Hz | CH₂ | ichemical.com | |

| ¹H | 0.94 | t, J=7.6 Hz | CH₃ | ichemical.com | |

| N,N'-diisobutyl-5-nitropyrimidine-4,6-diamine | ¹³C | 159.75, 157.67, 112.87, 48.99, 28.28, 20.29 | - | Pyrimidine & isobutyl carbons | chemrxiv.org |

| N,N'-diethyl-5-nitropyrimidine-4,6-diamine | ¹³C | 159.59, 157.16, 112.59, 36.38, 14.43 | - | Pyrimidine & ethyl carbons | chemrxiv.org |

| (E)-3-(2-amino-4-ethoxy-6-(ethyl(phenyl)amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one | ¹H | 7.17, 7.31 | d, J = 15 Hz | α,β-vinyl protons | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound and related compounds, IR spectra reveal characteristic absorption bands.

The amino group (NH₂) typically shows stretching vibrations in the range of 3429–3380 cm⁻¹. mdpi.com The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching bands, which are crucial for confirming its presence. The C=N and C-Cl stretching vibrations within the pyrimidine ring also produce distinct signals in the fingerprint region of the spectrum. For instance, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde derivatives, the carbonyl (C=O) stretching vibration is observed around 1632 cm⁻¹. mdpi.com

Table 2: Key IR Absorption Bands for Pyrimidine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Type of Vibration | Reference |

| Amino (NH₂) | 3429–3380 | Stretching | mdpi.com |

| Carbonyl (C=O) | 1632 | Stretching | mdpi.com |

| Nitro (NO₂) | ~1550-1500 & ~1360-1300 | Asymmetric & Symmetric Stretching | guidechem.com |

| C-Cl | ~800-600 | Stretching | nist.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of approximately 209 g/mol . guidechem.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For example, the calculated M+H⁺ for N,N'-diisobutyl-5-nitropyrimidine-4,6-diamine is 268.1774, which closely matches the experimentally obtained value of 268.1774. chemrxiv.org Similarly, for N,N'-diethyl-5-nitropyrimidine-4,6-diamine, the calculated M+H⁺ is 212.1147, and the obtained value is 212.1148. chemrxiv.org The fragmentation patterns observed in the mass spectrum can also help to elucidate the structure by showing the loss of specific groups, such as chlorine atoms or the nitro group.

Table 3: High-Resolution Mass Spectrometry Data for Pyrimidine Derivatives

| Compound | Formula | Calculated Mass (M+H⁺) | Obtained Mass (M+H⁺) | Reference |

| N,N'-diisobutyl-5-nitropyrimidine-4,6-diamine | C₁₂H₂₂N₅O₂ | 268.1774 | 268.1774 | chemrxiv.org |

| N,N'-diethyl-5-nitropyrimidine-4,6-diamine | C₈H₁₄N₅O₂ | 212.1147 | 212.1148 | chemrxiv.org |

| N,N'-bis(3,4-dichlorobenzyl)-5-nitropyrimidine-4,6-diamine | C₁₈H₁₆N₅O₂Cl₂ | 404.0681 | 404.0684 | chemrxiv.org |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to understand and predict the chemical behavior of molecules. Methods like Density Functional Theory (DFT) are particularly valuable for studying the electronic structure, reactivity, and reaction mechanisms of complex organic compounds like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT calculations are widely used to investigate the electronic properties of molecules, including the distribution of electron density, molecular orbital energies, and electrostatic potential. For pyrimidine derivatives, DFT can predict the most likely sites for nucleophilic or electrophilic attack. The presence of the electron-withdrawing nitro group and chlorine atoms significantly influences the electronic structure of the pyrimidine ring, making certain positions more susceptible to nucleophilic substitution.

Table 4: Selected DFT Calculation Parameters for Reactivity Studies

| System | Computational Method | Basis Set | Focus of Study | Reference |

| 4,6-dichloro-5-nitrobenzofuroxan | DFT | (Not specified) | Nucleophilic reactivity, rotational barrier of nitro group | mdpi.com |

| Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines | DFT | (Not specified) | Reaction mechanism, role of Meisenheimer complex | chemrxiv.org |

Computational Modeling of Reaction Mechanisms, including Energy Profiles and Transition States

Computational modeling allows for the detailed investigation of reaction pathways, including the identification of intermediates and transition states. By calculating the energy profile of a reaction, chemists can determine the rate-determining step and understand the factors that control the reaction outcome.

For instance, a computational study of the reaction between 6-alkoxy-4-chloro-5-nitropyrimidines and primary amines was conducted to understand why the disubstituted product was favored. chemrxiv.org The calculations showed that a Meisenheimer complex likely plays a key role in the reaction mechanism. chemrxiv.org Similarly, DFT calculations on the nucleophilic substitution of 4,6-dichloro-5-nitrobenzofuroxan with pyrrolidine (B122466) helped to elucidate the addition/elimination process, which resembles an aza-Michael addition. mdpi.com The calculations provided a detailed picture of the electron flow during the reaction. mdpi.com

Table 5: Key Findings from Computational Modeling of Reaction Mechanisms

| Reaction | Computational Approach | Key Finding | Significance | Reference |

| Aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines | DFT | Identification of a Meisenheimer complex as a key intermediate. | Explains the unexpected formation of disubstituted products. | chemrxiv.org |

| Nucleophilic substitution on 4,6-dichloro-5-nitrobenzofuroxan | DFT | The reaction proceeds via a "non-aromatic" nucleophilic substitution, resembling an aza-Michael addition. | Provides a deep understanding of the reaction pathway and the role of the nitro group. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies to Correlate Structural Features with Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov The fundamental principle is that variations in the structural or physicochemical properties of a molecule lead to corresponding changes in its activity, allowing for the prediction of a compound's efficacy or reactivity based on calculated molecular descriptors. nih.gov This method is a cornerstone in modern drug design and chemical research, as it significantly reduces the need for extensive animal testing and provides a cost-effective tool for predicting the properties of novel compounds. nih.gov

In the context of this compound and its derivatives, QSAR studies are instrumental in understanding how specific structural modifications influence their reactivity. The reactivity of this scaffold is of particular interest as it serves as a versatile intermediate for synthesizing a range of heterocyclic compounds with potential therapeutic applications. researchgate.net The presence of two chlorine atoms and a nitro group on the pyrimidine ring makes it susceptible to nucleophilic substitution reactions. researchgate.netnih.gov

QSAR models for pyrimidine derivatives often employ a variety of molecular descriptors to quantify structural features. nih.govbenthamscience.com These descriptors can be categorized based on their dimensionality (from 0D to 7D) and the type of information they encode, such as electronic, steric, and lipophilic properties. benthamscience.comnih.gov For instance, studies on the anti-inflammatory activity of 4-amino-2,6-diarylpyrimidine-5-carbonitriles have indicated that properties like the molecular dipole moment and the atomic charges on the carbon atoms linking the aryl rings to the pyrimidine core are crucial for activity. scielo.br

While specific QSAR models correlating structural features with the reactivity of this compound are not extensively documented in public literature, the principles can be extrapolated from related systems. For example, DFT (Density Functional Theory) calculations on the analogous compound 4,6-dichloro-5-nitrobenzofuroxan revealed that the regioselectivity of nucleophilic substitution is dictated by the calculated Mulliken charges on the carbon atoms. nih.gov The carbon at position C4 was found to have a larger positive charge (2.01 au) compared to the carbon at C6 (1.53 au), explaining the selective substitution at the C4 position. nih.gov Similar computational approaches can be applied to this compound to predict its reactivity patterns.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with measured reactivity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series using specialized software. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with reactivity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.govnih.gov

The resulting QSAR model can then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of compounds with desired reaction kinetics and regioselectivity.

Table 1: Common Molecular Descriptors in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Examples | Information Encoded | Relevance to Reactivity |

| Electronic | Dipole Moment, Mulliken Atomic Charges, HOMO/LUMO Energies | Distribution of electrons, ability to donate/accept electrons | Governs electrostatic interactions and susceptibility to nucleophilic/electrophilic attack. nih.govscielo.br |

| Steric | Molecular Volume, Surface Area, Molar Refractivity (MR) | Size and shape of the molecule | Influences the accessibility of the reaction center to reagents. benthamscience.com |

| Lipophilic | LogP (Partition Coefficient) | Hydrophobicity/hydrophilicity of the molecule | Affects solubility in different reaction media and transport to the reaction site. benthamscience.comscielo.br |

| Topological | Molecular Connectivity Indices (e.g., Kier & Hall indices) | Atom connectivity and branching | Describes the overall shape and size of the molecule in a numerical format. nih.gov |

| Quantum Chemical | E-state VSA, GATSe2 | Atom-type electrotopological state and Geary autocorrelation | Encodes information about electronic and spatial properties of atoms within the molecule. nih.gov |

Molecular Modeling and Docking for Scaffold Design and Interactions in a Theoretical Context

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a scaffold like this compound, these methods are invaluable for designing new derivatives and understanding their potential interactions with biological targets in a theoretical framework. researchgate.net Molecular docking, a key component of molecular modeling, predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. mdpi.comijprems.com This technique is crucial in the early stages of drug discovery for identifying and optimizing lead compounds. ijprems.comnih.gov

The 2-amino-4,6-dichloro-5-nitropyrimidine scaffold has been computationally modeled for the design of novel inactivators of the human DNA repair protein O(6)-methylguanine-DNA methyltransferase (MGMT), a target in cancer therapy. researchgate.net In such studies, the scaffold serves as a starting point for the virtual synthesis of a library of derivatives. These derivatives are then docked into the active site of the target protein to predict their binding affinity and interaction patterns.

The process of molecular docking generally involves:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). mdpi.com Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. mdpi.comnih.gov The ligand structure, in this case, a derivative of this compound, is built and its energy is minimized to obtain a stable conformation. mdpi.com

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. nih.gov

Docking Simulation: A docking program, such as AutoDock Vina, uses a scoring function and a search algorithm (like the Lamarckian Genetic Algorithm) to explore various binding poses of the ligand within the receptor's active site. mdpi.comnih.gov

Analysis of Results: The results are ranked based on their predicted binding energy (affinity). researchgate.net Lower binding energy values typically indicate a more stable protein-ligand complex. The binding poses are visually inspected to analyze key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.gov

Through this process, researchers can gain insights into the structure-activity relationships that govern the interaction of the pyrimidine scaffold with a given target. For example, modeling can reveal which substituents at the C4 and C6 positions of the pyrimidine ring are most favorable for binding, or how modifications to the 2-amino group might enhance selectivity for a particular protein. nih.gov This theoretical understanding guides the synthetic chemistry efforts toward creating molecules with a higher probability of biological activity. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative

This table presents a hypothetical example of docking results for a derivative of this compound against a protein target to illustrate the typical data generated.

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interactions |

| Parent Scaffold | -5.8 | Tyr84, Cys145 | Hydrogen bond with Cys145 backbone |

| Derivative A (4-morpholino) | -7.2 | Tyr84, Cys145, Ser159 | Hydrogen bonds with Cys145, Ser159; Pi-sulfur with Tyr84 |

| Derivative B (4-phenoxy) | -6.9 | Tyr84, Cys145, Phe158 | Pi-pi stacking with Phe158; Pi-sulfur with Tyr84 |

| Derivative C (6-bromo) | -6.1 | Tyr84, Cys145 | Halogen bond with Tyr84; Hydrogen bond with Cys145 |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign aromatic protons (δ 8.2–8.5 ppm for pyrimidine ring) and confirm substitution patterns via coupling constants .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., C₇H₆Cl₂N₄O₂ for 5-nitro derivatives) with <2 ppm error .

- X-ray Diffraction : Resolve ambiguous regiochemistry, as demonstrated for dichloroaniline-substituted analogs .

Advanced Tip : For nitro group analysis, FT-IR peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric stretch) confirm successful nitration .

How can factorial design optimize reaction conditions for palladium-catalyzed amination of this compound?

Advanced Research Question

A two-level factorial design can screen variables like catalyst loading (Pd₂(dba)₃), ligand type (BINAP), and base (K₂CO₃). In , optimal conditions were:

- Catalyst : Pd₂(dba)₃ (2 mol%)

- Ligand : R-BINAP (6 mol%)

- Temperature : 80°C (3.5 hours under argon)

Key outcomes: - Interaction Effects : Higher ligand ratios reduce catalyst deactivation.

- Response Surface : A 15% yield increase was achieved by tuning base stoichiometry (0.7 mmol K₂CO₃ per 1.5 mmol substrate) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. The compound may release toxic HCl fumes under heat .

- Waste Disposal : Collect halogenated waste separately and neutralize with 10% sodium bicarbonate before disposal .

- Storage : Store in airtight containers at 2–8°C to prevent moisture absorption and decomposition .

How do substituent effects at the 5-position influence the electronic properties of this compound?

Advanced Research Question

Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the 2-amine position, facilitating nucleophilic aromatic substitution. Computational studies (DFT) reveal:

- Nitro Group : Lowers LUMO energy (-1.8 eV), increasing reactivity toward amines .

- Chlorine vs. Methyl : Chlorine at the 5-position increases polarity (logP = 1.2 vs. 2.1 for methyl), affecting solubility in polar solvents .

What methodologies are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

Advanced Research Question

- QSAR Modeling : Use Hammett constants (σ) to correlate substituent electronic effects with bioactivity .

- Crystallography : Resolve binding modes in enzyme complexes (e.g., NO synthase) to identify critical hydrogen bonds .

- In Silico Docking : Screen derivatives against target proteins (e.g., PDB: 3E5T) to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.